Vorasidenib
Overview
Description
Vorasidenib is an experimental anti-cancer medication for the treatment of low-grade glioma . It is a small molecule inhibitor of isocitrate dehydrogenase-1 (IDH1) and isocitrate dehydrogenase-2 (IDH2), which are mutated in several forms of cancer . It is orally available and has shown potential antineoplastic activity .
Synthesis Analysis
The synthesis of Vorasidenib involves complex chemical processes. The cocrystal structures of Vorasidenib in complex with NADPH-bound forms of IDH1-R132H and IDH2-R140Q homodimers have been determined at 2.1 and 1.99 Å resolution .Molecular Structure Analysis
Vorasidenib binds at an allosteric pocket formed in IDH homodimers, at the interface of the two monomers . The X-ray structures show that Vorasidenib binds at this site .Chemical Reactions Analysis
Vorasidenib and its congeners are the first dual mIDH1/2 inhibitors reported to date . They inhibit the production of the oncometabolite d-2-hydroxyglutarate (2-HG), which is produced by mutant IDH1 and IDH2 enzymes .Physical And Chemical Properties Analysis
Vorasidenib is a potent, oral, brain-penetrant dual inhibitor of both mIDH1 and mIDH2 . It penetrates the brain of several preclinical species and inhibits 2-HG production in glioma tissue by >97% in an orthotopic glioma mouse model .Scientific Research Applications
Dual Inhibitor of Mutant IDH1/2 in Glioma
Vorasidenib, identified as AG-881, is a first-in-class, brain-penetrant dual inhibitor of the mutant IDH1 and IDH2 enzymes, predominantly studied in the context of glioma, specifically lower grade gliomas (LGGs). These are malignant brain tumors where vorasidenib has shown promise. In a phase I trial, vorasidenib demonstrated a favorable safety profile and preliminary antitumor activity, particularly in patients with recurrent or progressive nonenhancing mIDH LGG. It was administered orally in 28-day cycles until progression or unacceptable toxicity, indicating its potential as a sustainable treatment option. Notably, the protocol-defined objective response rate for LGG in patients with nonenhancing glioma was 18%, and the median progression-free survival was 36.8 months for patients with nonenhancing glioma, signifying its efficacy in certain patient subgroups (Mellinghoff et al., 2021).
Pharmacokinetic Study in Mice
Vorasidenib's pharmacokinetics were also explored through a validated DBS method for its quantitation using a small volume (10 µL) of mice blood, with the goal of characterizing the pharmacokinetic parameters of vorasidenib post intravenous and oral administration. The study revealed that vorasidenib had a quantifiable presence up to 72 hours post-administration, with an oral bioavailability of 51.6%, suggesting its effectiveness and sustainability in systemic circulation (Dittakavi, Jat, & Mullangi, 2020).
Novel Dual Inhibitor for Treatment of Low-grade mIDH Glioma
A deeper dive into the molecular mechanics of vorasidenib reveals its role as a potent, oral, brain-penetrant dual inhibitor of both mIDH1 and mIDH2. It prevents the accumulation of the oncometabolite d-2-hydroxyglutarate (2-HG) and shows over 97% inhibition of 2-HG production in glioma tissue in preclinical models. This significant inhibition underscores vorasidenib's potential as a treatment option for low-grade mIDH glioma, positioning it as a novel dual mIDH1/2 inhibitor currently under clinical development (Konteatis et al., 2020).
Impact on Tumor and Tumor Immune Microenvironment in mIDH1 Lower-grade Glioma
Vorasidenib, as a dual inhibitor of mIDH1/2, has been observed to impact DNA hydroxymethylation, tumor cell function, and the tumor immune microenvironment (TIME) in resected mIDH1 lower-grade glioma. Optimal suppression of the oncometabolite 2-HG induced by vorasidenib led to upregulation of neural differentiation-related gene expression, downregulation of stemness-related gene expression, decreased proliferation marker Ki-67 in tumors, and an increase in mean 5-hydroxymethylcytosine levels. This suggests reversal of TET2 inhibition and indicates both tumor-intrinsic and -extrinsic mechanisms underlying 2-HG suppression by vorasidenib. Furthermore, vorasidenib increased T-cell infiltration, activated interferon signaling, and increased antigen presentation capability, supporting the development of vorasidenib in combination with immunotherapy (Lu et al., 2021).
Safety And Hazards
Adverse events of grade 3 or higher occurred in 22.8% of the patients who received Vorasidenib and in 13.5% of those who received placebo . An increased alanine aminotransferase level of grade 3 or higher occurred in 9.6% of the patients who received Vorasidenib and in no patients who received placebo .
properties
IUPAC Name |
6-(6-chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZAWDGAVJMPTA-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)NC(C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(F)(F)F)NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N[C@H](C)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vorasidenib | |
CAS RN |
1644545-52-7 | |
Record name | Vorasidenib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1644545527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vorasidenib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17097 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORASIDENIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789Q85GA8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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